molecular formula C26H22FNO4 B2646263 (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 2127056-86-2

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2646263
CAS No.: 2127056-86-2
M. Wt: 431.463
InChI Key: UWSXFCJJUMVNGA-XZOQPEGZSA-N
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Description

This compound is a pyrrolidine derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a 4-fluorophenyl substituent at the 4-position. Its stereochemistry (3S,4R) is critical for applications in peptide synthesis and medicinal chemistry, where spatial arrangement influences biological activity and stability.

Properties

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSXFCJJUMVNGA-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Fmoc Protection: The final step involves the protection of the amine group with the Fmoc group, typically using Fmoc-Cl in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Peptide Synthesis

The compound serves as a protective group in peptide synthesis, specifically as a Fmoc (fluorenylmethoxycarbonyl) protecting group. This allows for selective reactions during the formation of peptide bonds, enhancing the yield and purity of the synthesized peptides. Its utility in solid-phase peptide synthesis is particularly notable, as it facilitates the sequential addition of amino acids while minimizing side reactions .

Drug Development

In drug discovery, (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has shown potential as a lead compound for developing new therapeutic agents. Its structural features enable interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on the InhA enzyme of Mycobacterium tuberculosis, which is crucial for fatty acid biosynthesis in the bacterial cell wall .

Bioconjugation and Biochemical Research

The compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other compounds. This property enhances the functionality of diagnostics and therapeutics by allowing for targeted delivery systems or improved interaction with biological targets. Additionally, its chiral nature makes it valuable for studies related to asymmetric synthesis and chiral catalysis .

Case Studies

Several studies highlight the biological activity and applications of related compounds:

  • Antimicrobial Activity : A study reported that derivatives of pyrrolidine compounds exhibited significant antimicrobial activity against Mycobacterium tuberculosis, suggesting their potential role in treating drug-resistant strains .
  • Pain Management : Research into pyrrolidine derivatives has indicated their effectiveness as modulators of TRPV1 receptors, which are involved in pain perception. This opens avenues for developing new analgesics based on these compounds .

Mechanism of Action

The mechanism of action of (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. The fluorophenyl group can enhance binding affinity and specificity in biological systems, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
  • Structural Difference : Bromine replaces fluorine at the 4-phenyl position.
  • Physicochemical Properties :
    • Molecular weight: 492.36 vs. ~450 (estimated for the target compound).
    • Storage: Requires 2–8°C, suggesting higher sensitivity to degradation compared to the fluorinated analog .
rac-(3S,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic Acid
  • Structural Difference : Trifluoromethyl (CF₃) replaces 4-fluorophenyl.
  • Molecular weight: 293.34 (partial data; likely incomplete in evidence) .

Fmoc-Protected Proline Derivatives

FAA3330: (2S,4R)-1-(9-Fluorenylmethyloxycarbonyl)-4-tritylmercapto-pyrrolidine-2-carboxylic Acid
  • Structural Difference : Tritylmercapto (S-Trityl) group at position 4 vs. fluorophenyl.
  • Functional Impact : The bulky trityl group may hinder aggregation but reduce conformational flexibility compared to the planar fluorophenyl group.
  • Applications : Used for conformational control in peptide synthesis .
FAA8895: (2S,4S)-1-(Fmoc)-4-palmitamidopyrrolidine-2-carboxylic Acid
  • Structural Difference : Palmitamide (long-chain acyl group) at position 3.
  • Functional Impact : Enhances hydrophobicity, suitable for lipidated peptide systems, unlike the fluorophenyl analog, which balances aromaticity and moderate lipophilicity .

Piperidine Analogs

(3R,4R)-1-(Fmoc)-4-phenylpiperidine-3-carboxylic Acid
  • Structural Difference : Six-membered piperidine ring vs. pyrrolidine.
  • Similarity score: 0.99 .

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Weight Key Functional Groups Purity (%) Yield (%) Hazards
Target Compound (3S,4R)-Fmoc-4-(4-FPh)pyrrolidine-3-COOH 4-Fluorophenyl ~450 (estimated) Fmoc, Fluorophenyl >99 N/A H302, H315, H319
(3R,4S)-Fmoc-4-(4-BrPh)pyrrolidine-3-COOH 4-Bromophenyl 492.36 Fmoc, Bromophenyl >99 N/A H302, H315, H319
rac-(3S,4S)-Fmoc-4-CF₃-pyrrolidine-3-COOH Trifluoromethyl 293.34 Fmoc, CF₃ N/A N/A N/A
FAA3330: (2S,4R)-Fmoc-4-S-Trityl-pyrrolidine-2-COOH Tritylmercapto 611.75 Fmoc, S-Trityl N/A N/A N/A
(3R,4R)-Fmoc-4-Ph-piperidine-3-COOH Phenyl (piperidine) N/A Fmoc, Phenyl N/A N/A N/A

Biological Activity

The compound (3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and potential biological activities. Its unique stereochemistry and functional groups suggest it may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The compound features a pyrrolidine ring with a fluorophenyl substitution and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These structural components are crucial for its interaction with biological targets:

  • Molecular Formula : C26H30N2O6
  • Molecular Weight : 466.5 g/mol
  • CAS Number : 2307105-62-8

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine carboxylic acids can inhibit cancer cell proliferation. For example, the anticancer activity of related compounds was tested on A549 human lung cancer cells, revealing structure-dependent cytotoxicity .
  • Antimicrobial Properties : Compounds structurally related to this pyrrolidine derivative have shown activity against Gram-positive bacteria and drug-resistant fungi, indicating potential for developing novel antimicrobial agents .

Understanding the mechanisms through which this compound exerts its biological effects is essential. Interaction studies utilizing techniques such as:

  • MTT Assays : Used to assess cell viability in response to treatment with the compound.
  • Broth Microdilution Techniques : Employed to evaluate antimicrobial efficacy against various pathogens.

These studies help elucidate how the compound interacts with cellular targets and its potential side effects.

Anticancer Activity

A study investigating the structure-activity relationship of pyrrolidine derivatives found that specific modifications significantly enhance anticancer activity. For instance, introducing halogen substitutions on the phenyl ring improved the efficacy against A549 cells, with some derivatives reducing cell viability by over 60% .

CompoundCell Viability (%)Notes
Control100Untreated cells
Compound A63.4Significant reduction (p < 0.05)
Compound B21.2Enhanced activity (p < 0.001)

Antimicrobial Activity

In another study, derivatives were screened against multidrug-resistant bacterial strains. The results indicated varying degrees of inhibition, with some compounds demonstrating effective antimicrobial properties while others showed minimal activity (MIC > 128 µg/mL) .

CompoundMIC (µg/mL)Activity
Compound C64Moderate
Compound D>128No activity

Q & A

Q. What are the recommended synthetic routes for preparing (3S,4R)-1-Fmoc-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Core pyrrolidine formation : Cyclization of amino acid precursors (e.g., using reductive amination or Mitsunobu reactions) to establish the (3S,4R) stereochemistry.

Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling (e.g., DCC or EDC) under inert conditions to protect the amine .

4-Fluorophenyl substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to install the 4-fluorophenyl group .
Microwave-assisted synthesis has been reported for analogous compounds to reduce reaction times and improve yields .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients resolves enantiomeric impurities and removes byproducts.
  • Recrystallization : Ethanol/water mixtures are effective for recrystallizing Fmoc-protected pyrrolidine derivatives, enhancing purity .
  • Flash Chromatography : Silica gel columns with ethyl acetate/hexane eluents (3:7 ratio) can separate diastereomers .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.
  • Storage : Store in a dry, inert environment (argon or nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the (3S,4R) configuration?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives as starting materials to enforce stereochemistry .
  • Low-Temperature Reactions : Conduct key steps (e.g., cyclization) at –20°C to minimize racemization .
  • Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to verify enantiopurity post-synthesis .

Q. How do structural analogs of this compound differ in biological activity or synthetic utility?

  • Methodological Answer : Structural modifications impact both synthesis and bioactivity:
Analog Key Modification Impact
(R)-3-Fmoc-4-(phenylthio)butanoic acid Phenylthio groupEnhanced hydrophobic interactions with protein targets.
(3S,4R)-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid Boc protectionReduced steric hindrance for peptide coupling vs. Fmoc.
4-(Difluoromethoxy) derivatives Difluoromethoxy groupImproved metabolic stability in vivo.

Q. How can researchers resolve contradictions in reported synthetic yields for similar compounds?

  • Methodological Answer : Contradictions often arise from:
  • Reaction Scale : Microwaves improve yields in small-scale reactions but may falter at larger scales .
  • Catalyst Purity : Trace metal impurities in palladium catalysts (e.g., Suzuki reactions) can reduce efficiency; use ultra-pure Pd(PPh₃)₄ .
  • Solvent Choice : DMF vs. THF affects Fmoc stability; DMF is preferable for carbamate protection but requires rigorous drying .

Q. What advanced analytical methods confirm the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine backbone signals (δ 3.0–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular weight (e.g., C₂₆H₂₃FNO₄ = 456.16 g/mol) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

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